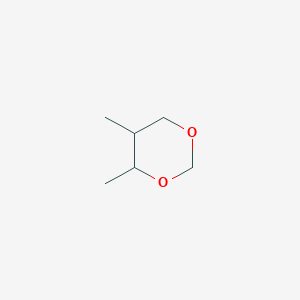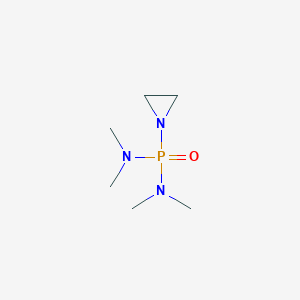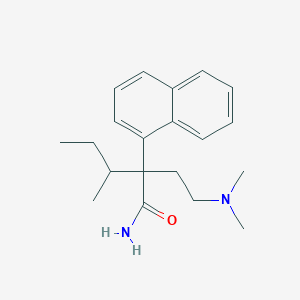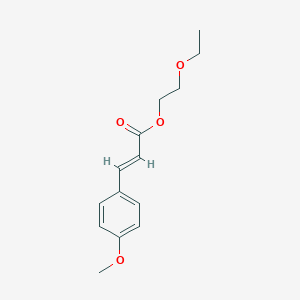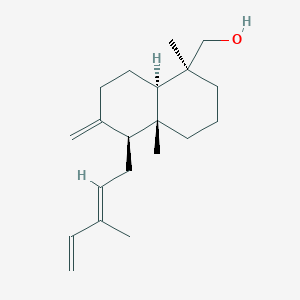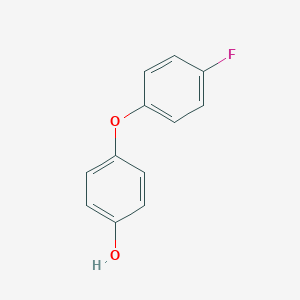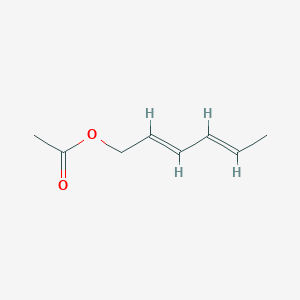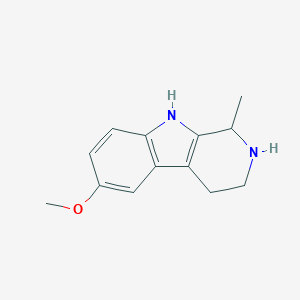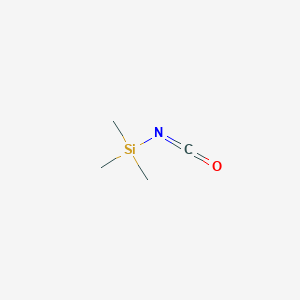
(Trimethylsilyl)isocyanate
Vue d'ensemble
Description
(Trimethylsilyl)isocyanate is a compound used in various chemical reactions and synthesis processes. It plays a role in the Curtius Degradation, which provides a facile method for yielding isocyanates from acid chlorides or anhydrides under "single-pot" conditions (Washbume & Peterson, 1972).
Synthesis Analysis
The synthesis of this compound involves several chemical reactions. For instance, trimethylsilyl cyanide reacts with isocyanates to give cycloadducts in high yield, indicating its reactivity and usefulness in synthesizing complex organic compounds (Inaba & Ojima, 1979).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can vary based on the reactions they undergo. For instance, diphenyltrimethylsilylphosphine reacts with phenyl isocyanate, leading to cyclic dimer and trimer formations, indicating complex molecular structures arising from these reactions (Itoh, Fukui, & Ishii, 1969).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, such as the tandem insertion with alkenes, alkynes, ketones, or isocyanates into zirconacyclo-pentanes or -pentenes, yielding cyclopentylamines with diverse substituents (Probert, Whitby, & Coote, 1995).
Physical Properties Analysis
The physical properties of this compound derivatives, such as trimethylsilylisothiocyanate, are crucial in their application in peptide and protein analysis. These derivatives demonstrate high coupling efficiency and minimal side reactions in cyclic degradations of peptides and proteins (Hawke, Lahm, Shively, & Todd, 1987).
Chemical Properties Analysis
The chemical properties of this compound enable its use in generating alkyl isocyanates from alcohols, thiols, and trimethylsilyl ethers, demonstrating its high selectivity and effectiveness in various chemical transformations (Akhlaghinia, 2005).
Applications De Recherche Scientifique
Synthesis of Primary Amines : It's used in the Curtius rearrangement of acyl azides to produce primary amines. This process involves trapping isocyanates with 2-trimethylsilylethanol, followed by cleavage to liberate the primary amines (Capson & Poulter, 1984).
Curtius Degradation : A modification of Curtius Degradation using (Trimethylsilyl)isocyanate facilitates efficient isocyanate synthesis from acid chlorides or anhydrides (Washbume & Peterson, 1972).
Reactions with Trimethylsilyl Cyanide : It reacts with trimethylsilyl cyanide to yield cycloadducts and with carbodiimides to produce N-trimethylsilyl-1-cyanoformamides (Inaba & Ojima, 1979).
Addition Reactions with Organosilylamines : It's used in addition reactions with (trimethylsilyl)amines or heptamethyldisilazane, leading to the formation of various adducts. Pyrolysis of these adducts yields different compounds, showing its versatility (Itoh, Kato, & Ishii, 1970).
Synthesis of 15N-Hydroxyurea : It is used in the efficient, one-pot synthesis of 15N-hydroxyurea, a valuable pharmacological tool (Yasaki, Xu, & King, 2000).
Gas Chromatographic Derivatization : In chromatography, it's used for the derivatization of several carbamates and urethanes, aiding in the formation of unexpected products and providing an additional dimension of selective detection (Vandenheuvel, Gruber, & Walker, 1973).
Catalyst-Free Amidation : It is involved in the catalyst-free amidation of N-trimethylsilyl ketene imines with isocyanates (Qin, Long, Panunzio, & Bongini, 2012).
Mécanisme D'action
Target of Action
The primary targets of Isocyanatotrimethylsilane are Grignard reagents and organo-lithiums . These are widely used in organic chemistry for the formation of carbon-carbon bonds and for the substitution of halogen atoms.
Mode of Action
Isocyanatotrimethylsilane interacts with its targets by undergoing a chemical reaction. Specifically, it is used in the preparation of primary amines from Grignard reagents or from organo-lithiums . The resulting changes include the formation of new chemical bonds and the creation of new compounds.
Biochemical Pathways
It is known to be involved in the synthesis of 1-unsubstituted 4-(dialkylamino)imidazolin-2-ones . It also plays a role in the conversion of isocyanates to carbodiimides with cyclopentadienyl Fe (CO) 2 or -Mn (CO) 3 catalysis .
Result of Action
The molecular and cellular effects of Isocyanatotrimethylsilane’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of primary amines, it can lead to the formation of new amine groups. In the conversion of isocyanates to carbodiimides, it can result in the formation of new carbodiimide compounds .
Action Environment
The action, efficacy, and stability of Isocyanatotrimethylsilane are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other reactants, and the specific reaction conditions. For instance, it is typically stored at a temperature of 2-8°C to maintain its stability .
Safety and Hazards
Trimethylsilyl isocyanate is a hazardous substance. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
A novel phosgene-free approach towards isocyanates using aminosilanes and carbon dioxide has been reported. The four-step overall synthesis of isocyanates includes a pressure-supported CO2 insertion into the Si−N bonds to form O-silylcarbamates and their transformation into isocyanates by thermal treatment .
Propriétés
IUPAC Name |
isocyanato(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOSi/c1-7(2,3)5-4-6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZHERJWXFHGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061504 | |
| Record name | Trimethylsilyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118-02-1 | |
| Record name | Trimethylsilyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, isocyanatotrimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, isocyanatotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylsilyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



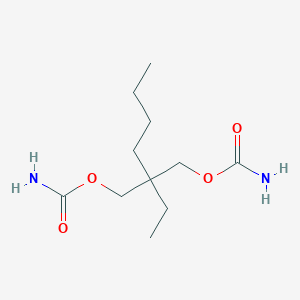
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
